carbamic acid;morpholine

CO₂ capture amine scrubbing post-combustion capture

Carbamic acid; morpholine (CAS 14905-85-2), commonly referred to as morpholine carbamate or morpholinium carbamate, is a 1:1 salt formed by the rapid reaction of morpholine with carbon dioxide. As a secondary amine carbamate of a cyclic heterocycle (molecular formula C₅H₁₂N₂O₃, MW 148.16 g/mol), it exhibits a distinct combination of rapid CO₂ absorption kinetics, high cyclic capacity, and exceptional thermal stability that sets it apart from conventional linear amine carbamates.

Molecular Formula C5H12N2O3
Molecular Weight 148.16 g/mol
CAS No. 14905-85-2
Cat. No. B12791402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecarbamic acid;morpholine
CAS14905-85-2
Molecular FormulaC5H12N2O3
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1COCCN1.C(=O)(N)O
InChIInChI=1S/C4H9NO.CH3NO2/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;2H2,(H,3,4)
InChIKeyININOGTZHQOEKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid Morpholine (CAS 14905-85-2): A High-Performance Cyclic Amine Carbamate for CO₂ Capture and Industrial Applications


Carbamic acid; morpholine (CAS 14905-85-2), commonly referred to as morpholine carbamate or morpholinium carbamate, is a 1:1 salt formed by the rapid reaction of morpholine with carbon dioxide . As a secondary amine carbamate of a cyclic heterocycle (molecular formula C₅H₁₂N₂O₃, MW 148.16 g/mol), it exhibits a distinct combination of rapid CO₂ absorption kinetics, high cyclic capacity, and exceptional thermal stability that sets it apart from conventional linear amine carbamates. This compound is primarily investigated for amine-based post-combustion CO₂ capture (PCC) processes, where its cyclic structure confers both kinetic and thermodynamic advantages over benchmark amines such as monoethanolamine (MEA).

Why Morpholine Carbamate Cannot Be Substituted by Generic Amine Carbamates in CO₂ Capture Operations


Although MEA remains the benchmark amine for CO₂ capture, its degradation susceptibility, high regeneration energy penalty, and corrosive nature drive significant operating costs and solvent replacement frequency [1]. Morpholine carbamate addresses these limitations through a fundamentally different carbamate structure: the cyclic secondary amine forms a carbamate with distinct stability characteristics, achieving a 33.33% lower regeneration energy demand and two orders of magnitude slower thermal degradation compared to MEA [1][2]. Simply interchanging amines without accounting for these quantifiable differences in kinetics, thermodynamics, and stability leads to suboptimal capture efficiency, increased solvent loss, and higher total cost of ownership.

Quantitative Differentiation Evidence for Morpholine Carbamate (CAS 14905-85-2) in CO₂ Capture Applications


Desorption Rate and Cyclic Capacity Advantage Over MEA

Morpholine (MOR) at 7 M concentration outperforms monoethanolamine (MEA) in desorption efficiency, exhibiting a 357.86% increase in average desorption rate and a 46% larger cyclic capacity under simulated flue gas conditions [1].

CO₂ capture amine scrubbing post-combustion capture

Regeneration Energy and Economic Cost Reduction vs MEA

Compared to MEA at 7 M concentration, MOR achieves a 33.33% reduction in regeneration energy consumption and a 7.89% decrease in relative economic cost [1].

CO₂ capture regeneration energy economic analysis

CO₂ Absorption Rate Constant Superiority over MEA

The pseudo-first-order rate constant for the reaction of MOR with CO₂ is three times higher than that of MEA, as determined from wetted wall column experiments at 30 °C [1].

CO₂ absorption reaction kinetics mass transfer

Thermal Stability Advantage Over Conventional Amines

Morpholine demonstrates higher thermal stability compared to MEA, DEA, MDEA, and piperazine (PZ) under stripper-relevant conditions (135–190 °C). The thermal degradation rate of MOR is two orders of magnitude lower than that of MEA under identical conditions [1][2].

amine degradation thermal stability stripper conditions

CO₂ Reaction Kinetics Ranking Among Cyclic and Secondary Amines

In a systematic stopped-flow spectrophotometric study at 25.0 °C, the forward reaction rate of CO₂(aq) with morpholine is faster than diethanolamine (DEA) but comparable to thiomorpholine, and slower than N-methylpiperazine, piperidine, and pyrrolidine [1].

CO₂ capture amine kinetics carbamate formation

High-Value Application Scenarios for Morpholine Carbamate (CAS 14905-85-2) Driven by Quantitative Performance Evidence


Post-Combustion CO₂ Capture Retrofits at Coal-Fired Power Plants

Morpholine carbamate-based capture systems are directly applicable to retrofitting existing coal-fired power plants. The 33.33% reduction in regeneration energy vs MEA [1] translates to lower steam extraction from the power cycle, preserving net power output. The 46% larger cyclic capacity enables reduced solvent circulation rates and smaller heat exchangers. Additionally, the two-orders-of-magnitude lower thermal degradation rate [2] extends solvent lifetime, reducing both makeup costs and waste disposal.

CO₂ Capture for High-Temperature Industrial Sources (Cement and Steel)

Cement and steel production generate flue gases with elevated temperatures and CO₂ concentrations up to 30%. Morpholine carbamate's stability up to 150 °C [2] makes it suitable for handling these streams without significant solvent degradation. The three-fold faster absorption kinetics relative to MEA [3] enable more compact absorber columns, critical for space-constrained industrial sites.

Design of High-Efficiency Amine Blends for Next-Generation Capture Systems

The well-characterized kinetic ranking of morpholine among cyclic amines (faster than DEA, slower than piperazine) [4] allows formulators to design binary or tertiary amine blends that optimize both absorption and desorption characteristics. Blending morpholine with a fast-absorbing amine such as piperazine can enhance overall mass transfer while maintaining the low regeneration energy benefit. The quantitative carbamate stability constant and CO₂ solubility data available for morpholine [5] provide a robust thermodynamic foundation for process simulation and blend optimization.

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